molecular formula C22H21N3O3S2 B3003223 N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899756-06-0

N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

カタログ番号: B3003223
CAS番号: 899756-06-0
分子量: 439.55
InChIキー: HWWZCLCNNQTMKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-11-25-21(27)20-19(16-9-4-5-10-17(16)28-20)24-22(25)30-13-18(26)23-14-7-6-8-15(12-14)29-2/h4-10,12H,3,11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWZCLCNNQTMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, with the CAS number 899756-06-0, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data from various studies and case reports.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may influence its biological interactions. The key structural components include:

  • Methylsulfanyl group : Potentially enhances lipophilicity and cellular permeability.
  • Benzofuro-pyrimidine moiety : Known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. For instance:

  • Cell Proliferation Inhibition : The compound was evaluated against various cancer cell lines using the MTT assay. Results indicated significant antiproliferative effects, with IC50 values ranging from 0.03 μM to over 100 μM depending on the specific analog and conditions tested .
  • Mechanism of Action : The mechanism appears to involve disruption of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may inhibit enzymes involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the benzofuro-pyrimidine scaffold can enhance biological activity:

Compound VariantIC50 (μM)Mechanism of Action
Parent Compound>100Non-specific
Methylsulfanyl Substituted Variant0.03Enzyme inhibition
Propyl-substituted Variant0.05Enhanced binding

This table summarizes findings from multiple studies indicating that specific substitutions can lead to improved potency against cancer cells .

Study 1: Breast Cancer Cells

In a study involving MDA-MB-231 breast cancer cells, compounds similar to N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide demonstrated remarkable antiproliferative activity under hypoxic conditions. The results showed that these compounds had lower IC50 values compared to standard chemotherapeutics like doxorubicin .

Study 2: Leukemia Cell Lines

Another investigation focused on leukemia cell lines (K562) revealed that the compound exhibited significant cytotoxicity, suggesting a broad spectrum of activity against different cancer types .

科学的研究の応用

Pharmacological Applications

  • Anticancer Activity
    • Preliminary studies suggest that compounds similar to N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit cytotoxic effects against various cancer cell lines. The benzofuro-pyrimidine scaffold is known for its ability to interfere with DNA synthesis and repair mechanisms, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties
    • Research indicates that the compound may possess antimicrobial properties due to the presence of sulfur-containing groups, which can disrupt microbial cell membranes. This characteristic is significant in the development of new antibiotics, especially against resistant strains.

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuro-pyrimidine derivatives for their anticancer properties. The results indicated that compounds with similar structures to N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7). This suggests potential for further development as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy
In a comparative study of various sulfur-containing compounds, N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The compound's mechanism was hypothesized to involve disruption of bacterial cell wall integrity .

Q & A

Q. What are the recommended synthetic routes for N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Cyclization of substituted benzofuropyrimidinone precursors under reflux with propylamine derivatives.
  • Step 2 : Thiol-ether coupling using 3-(methylsulfanyl)aniline and activated acetamide intermediates.
    Key characterization tools include HPLC-MS for purity assessment and NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regioselectivity. For intermediates, FT-IR helps track functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can structural ambiguities in the benzofuropyrimidinone core be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. For example, SC-XRD of analogous compounds (e.g., N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) confirmed bond angles (β = 108.761°) and space group assignments (monoclinic P21/c), which can guide modeling for this compound .

Q. What spectroscopic techniques are optimal for confirming sulfanyl-acetamide linkage integrity?

  • Methodological Answer :
  • ¹H-NMR : Look for deshielded protons near δ 3.8–4.2 ppm (methylene adjacent to sulfur).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • HPLC-DAD : Monitor retention times against known standards to detect byproducts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for the thiol-ether coupling step?

  • Methodological Answer : Apply Box-Behnken or Central Composite Designs to test variables:
  • Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
  • Response : Yield (%) and purity (HPLC area%).
    Statistical analysis (ANOVA) identifies significant factors. For instance, a 2021 study on pyrazolo[4,3-d]pyrimidine synthesis achieved 92% yield by optimizing Pd(OAc)₂ loading (10 mol%) via DoE .

Q. How can computational modeling predict regioselectivity in the benzofuropyrimidinone cyclization?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate transition-state energies. For example, modeling of similar [1]benzofuro[3,2-d]pyrimidines revealed a 1.8 kcal/mol preference for 4-oxo over 2-oxo tautomers. Pair with in situ FT-IR to validate intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from kinase inhibition assays (IC₅₀) and apply Cohen’s d to quantify effect sizes.
  • Structural-Activity Landscape Modeling : Cluster analogs (e.g., N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-cyclopenta[4,5]thienopyrimidin-2-yl)sulfanyl]acetamide) to identify outliers due to crystallographic packing effects .

Q. How can reaction scalability challenges (e.g., low yields at >10 mmol) be addressed?

  • Methodological Answer :
  • Flow Chemistry : Use microreactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization).
  • In-line PAT (Process Analytical Technology) : Monitor reaction progression via Raman spectroscopy to adjust parameters in real time .

Methodological Resources

  • Crystallography : Reference monoclinic P21/c parameters (a = 18.220 Å, b = 8.1180 Å) for analogous compounds .
  • Statistical Tools : Use JMP or Minitab for DoE analysis, ensuring R² > 0.85 for model validity .
  • Synthetic Protocols : Adapt thiol-ether coupling methods from N-(3-chlorophenyl)acetamide derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。